molecular formula C14H18F3N3O6 B12333804 Uridine, 2'-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]-

Uridine, 2'-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]-

Cat. No.: B12333804
M. Wt: 381.30 g/mol
InChI Key: LGHGTENQNMWMOZ-UIFFQXGHSA-N
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Description

Uridine, 2’-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]- is a modified nucleoside analog. It is derived from uridine, a nucleoside that plays a crucial role in the synthesis of RNA. The modification involves the addition of a trifluoroacetyl group, which can significantly alter the compound’s chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]- typically involves multiple steps. The starting material is usually 2’-deoxyuridine, which undergoes a series of chemical reactions to introduce the trifluoroacetyl group at the 5-position. Common reagents used in these reactions include trifluoroacetic anhydride and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography for quality control .

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Uridine, 2’-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uridine, 2’-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]- involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid function. The trifluoroacetyl group can enhance the compound’s ability to bind to specific molecular targets, thereby affecting various biological pathways .

Properties

Molecular Formula

C14H18F3N3O6

Molecular Weight

381.30 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-enyl]acetamide

InChI

InChI=1S/C14H18F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h1-2,7-10,21-22H,3-6H2,(H,18,24)(H,19,23,25)/b2-1+/t7?,8-,9+,10+/m0/s1

InChI Key

LGHGTENQNMWMOZ-UIFFQXGHSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/CNC(=O)C(F)(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)C(F)(F)F)CO)O

Origin of Product

United States

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